(-)-beta-Pinene

概述

描述

(-)-beta-Pinene is a naturally occurring monoterpene, a class of terpenes consisting of two isoprene units. It is one of the most abundant compounds found in the essential oils of many plants, particularly coniferous trees such as pines. This compound is known for its distinctive woody, pine-like aroma and is widely used in the fragrance and flavor industries.

准备方法

Synthetic Routes and Reaction Conditions: (-)-beta-Pinene can be synthesized through various methods, including the pyrolysis of alpha-pinene, another monoterpene. The pyrolysis process involves heating alpha-pinene at high temperatures in the absence of oxygen, leading to the formation of this compound. Another method involves the catalytic isomerization of alpha-pinene using acidic catalysts such as sulfuric acid or zeolites.

Industrial Production Methods: Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is a byproduct of the paper manufacturing process. The turpentine oil is subjected to fractional distillation, where this compound is separated based on its boiling point.

化学反应分析

Types of Reactions: (-)-beta-Pinene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce compounds such as pinocarveol, myrtenol, and verbenone. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reduction of this compound can yield pinane, a saturated hydrocarbon.

Substitution: Halogenation reactions can occur, where this compound reacts with halogens like chlorine or bromine to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution or chromic acid in an acidic medium.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogens (chlorine or bromine) in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Pinocarveol, myrtenol, verbenone.

Reduction: Pinane.

Substitution: Halogenated derivatives of this compound.

科学研究应用

Antimicrobial Properties

(-)-Beta-Pinene exhibits notable antimicrobial activity against a variety of pathogens. Studies have shown its effectiveness against bacteria, fungi, and viruses. For instance, it has been reported to inhibit the growth of Gram-positive bacteria, making it a potential candidate for developing natural antibacterial agents .

| Pathogen Type | Effect | Study Reference |

|---|---|---|

| Bacteria | Inhibitory effects | |

| Fungi | Antifungal activity | |

| Viruses | Antiviral properties |

Anti-Cancer Activity

Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and liver cancers. Its mechanism involves the modulation of cell cycle progression and the activation of tumor suppressor pathways .

| Cancer Type | Mechanism | Study Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Liver Cancer | Cell cycle arrest | |

| Lung Cancer | Suppresses tumor growth |

Anti-Inflammatory Effects

The compound has been shown to possess anti-inflammatory properties by reducing cytokine production and modulating inflammatory pathways. This makes it a candidate for therapeutic applications in diseases characterized by inflammation .

Polymer Production

This compound is utilized as a bio-based monomer for synthesizing biodegradable polymers. These polymers are being developed as sustainable alternatives to conventional plastics. Research has demonstrated that β-Pinene-derived polyesteramides exhibit favorable thermal properties and mechanical strength .

| Material Type | Properties | Study Reference |

|---|---|---|

| Polyesteramides from β-Pinene | Biodegradable, thermal stability |

Insecticidal Activity

Studies suggest that this compound can act as a natural insecticide against pests, providing an eco-friendly alternative to synthetic pesticides. Its efficacy against various insect species highlights its potential use in integrated pest management strategies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting its potential use in topical formulations for treating skin infections .

Case Study 2: Cancer Treatment Potential

In vitro studies on HepG2 liver cancer cells revealed that this compound not only inhibited cell proliferation but also induced apoptosis through the activation of p53 pathways. This study underscores its potential role as an adjunct therapy in cancer treatment protocols .

作用机制

The mechanism of action of (-)-beta-Pinene involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: this compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antioxidant Activity: this compound scavenges free radicals, preventing oxidative damage to cells and tissues.

相似化合物的比较

(-)-beta-Pinene is structurally similar to other monoterpenes such as alpha-pinene, limonene, and myrcene. it has unique properties that distinguish it from these compounds:

Alpha-Pinene: While both alpha-pinene and this compound are found in pine trees, alpha-pinene has a more pronounced pine aroma and is more commonly used in the production of synthetic camphor.

Limonene: Limonene has a citrus aroma and is primarily found in citrus fruits. It is widely used in the food and beverage industry.

Myrcene: Myrcene has a musky, earthy aroma and is found in hops, bay leaves, and thyme. It is commonly used in the production of fragrances and flavors.

生物活性

(-)-Beta-pinene is a bicyclic monoterpene commonly found in essential oils of conifers and various herbs. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

This compound has the following chemical properties:

- Molecular Formula: C10H16

- Molecular Weight: 136.24 g/mol

- CAS Number: 18172-67-3

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for different microorganisms are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | 187 |

| Candida neoformans | 234 |

| Staphylococcus aureus | 6250 |

| Escherichia coli | 390 |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against fungal strains like C. albicans and C. neoformans .

Anticancer Potential

Research has demonstrated the potential of this compound in cancer therapy. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including cervical carcinoma (HeLa), colon cancer (CT-26), and hepatocarcinoma (SMMC-7721). The mechanism appears to involve the modulation of cell cycle regulators and oxidative stress pathways.

Case Study:

A study investigated the effects of this compound on HeLa cells, revealing that it significantly inhibited cell proliferation by inducing G2/M phase arrest. The compound was shown to upregulate CDKN1B/P27 and downregulate miR-221 expression, highlighting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production and inhibit inflammatory pathways in various models. For instance, pretreatment with this compound significantly decreased ethanol-induced gastric mucosa lesions in animal models .

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells. In experiments with PC12 cells, pre-treatment with this compound enhanced cell viability under oxidative stress conditions induced by H2O2, suggesting its potential role in protecting against neurodegenerative diseases .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. It has been classified as having low acute oral toxicity based on animal studies. Observations indicate that at higher concentrations, it may cause mild sedation but is generally well-tolerated .

属性

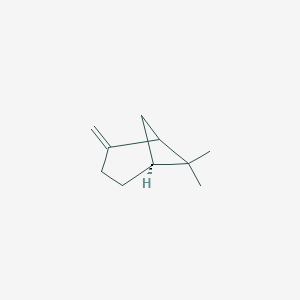

IUPAC Name |

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARULDDTDQWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25719-60-2 | |

| Record name | Poly(β-pinene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027049 | |

| Record name | beta-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a turpentine-like odor; [HSDB], Colourless mobile liquid; dry woody, resinous piney aroma, Colorless, transparent liquid. | |

| Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

166 °C, BP: 165-166 °C at 760 mm Hg /dl-form/, 329 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

Flash point : 88 °F, 88 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/, ALMOST INSOL IN PROPYLENE GLYCOL, Soluble in benzene, ethanol and ethyl ether, Soluble in alcohol and chloroform, Insoluble in water; soluble in oils, Insoluble (in ethanol) | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860 at 25 °C, 0.867-0.871, 0.86 | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1), 4.7 | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.93 [mmHg], 2.93 mm Hg at 25 °C, 2.93 mmHg | |

| Record name | beta-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless transparent liquid | |

CAS No. |

127-91-3 | |

| Record name | β-Pinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Pinene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2(10)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-61.5 °C, -78.7 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-β-Pinene?

A1: (-)-β-Pinene has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.

Q2: Are there any notable spectroscopic features of (-)-β-Pinene?

A2: Yes, (-)-β-Pinene exhibits characteristic peaks in various spectroscopic analyses. For instance, in Gas Chromatography-Mass Spectrometry (GC-MS), it shows a prominent peak corresponding to its molecular ion at m/z 136.

Q3: How is (-)-β-Pinene biosynthesized in plants?

A3: (-)-β-Pinene is synthesized from geranyl pyrophosphate, a common precursor for monoterpenes, through a series of enzymatic reactions catalyzed by pinene synthases. Specifically, (-)-β-Pinene arises from the cyclization of (3S)-linalyl pyrophosphate, an intermediate in the biosynthetic pathway. [, , , ]

Q4: Which plants are known to be rich sources of (-)-β-Pinene?

A4: (-)-β-Pinene is found in the essential oils of various plants, including common sage (Salvia officinalis), loblolly pine (Pinus taeda), and several Citrus species. [, , , ]

Q5: What are some of the reported biological activities of (-)-β-Pinene?

A5: Research suggests that (-)-β-Pinene possesses several biological activities, including:

- Antimicrobial Activity: It has shown activity against various bacteria and fungi, including plant pathogens like Heterobasidion annosum and Botrytis cinerea. [, , , ]

- Insecticidal Activity: It acts as a component of conifer defense mechanisms against insect pests. [, ]

- Anti-inflammatory Activity: Studies indicate a potential anti-inflammatory effect of (-)-β-Pinene, although further research is needed to elucidate its mechanisms of action. []

Q6: What are the potential applications of (-)-β-Pinene based on its biological activities?

A6: (-)-β-Pinene's biological activities make it a promising candidate for several applications:

Q7: How is (-)-β-Pinene metabolized in mammals?

A7: Studies in rabbits have shown that (-)-β-Pinene is metabolized primarily into (-)-10-pinanol and (-)-1-p-menthene-7,8-diol. []

Q8: What is the environmental fate of (-)-β-Pinene, and are there any concerns regarding its degradation?

A8: (-)-β-Pinene, being a volatile organic compound, is readily released into the atmosphere. Atmospheric degradation of (-)-β-Pinene primarily occurs through reactions with hydroxyl radicals (OH•), leading to the formation of secondary organic aerosols (SOA). [] These SOAs can contribute to air pollution and impact climate. Research efforts are focused on understanding and mitigating the environmental impact of such volatile organic compounds.

Q9: What are the common analytical techniques employed for the characterization and quantification of (-)-β-Pinene?

A9: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is widely used for the separation, identification, and quantification of (-)-β-Pinene in complex mixtures like essential oils. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。